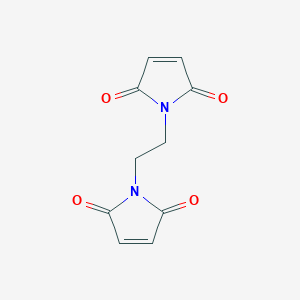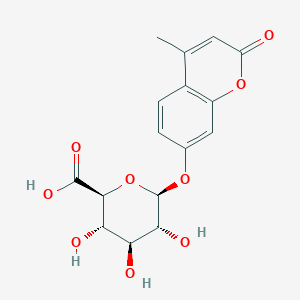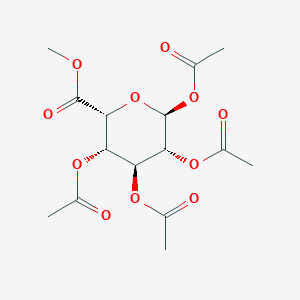
乙烯双马来酰亚胺
概述
描述
Ethylenebismaleimide, also known as 1,1′-ethane-1,2-diylbis(1H-pyrrole-2,5-dione), is a homobifunctional crosslinking reagent. It is widely used in various fields due to its ability to form stable covalent bonds with sulfhydryl groups. This compound is particularly valuable in the study of protein structures and interactions.
科学研究应用
Ethylenebismaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and other materials.
Biology: In biological research, ethylenebismaleimide is employed to study protein structures and interactions by crosslinking sulfhydryl groups in proteins.
Industry: Ethylenebismaleimide is used in the production of high-performance materials, such as composites and adhesives, due to its excellent thermal and mechanical properties
作用机制
Target of Action
Ethylenebismaleimide, also known as 1,2-bismaleimidoethane, is a homobifunctional crosslinker . Its primary targets are sulfhydryl groups (-SH) , typically found in cysteine residues of proteins . These targets play crucial roles in protein structure and function.
Mode of Action
The compound interacts with its targets through a process called conjugation . The maleimide groups on either end of the ethylenebismaleimide molecule react with the sulfhydryl groups of proteins, forming covalent bonds . This results in the crosslinking of proteins, which can lead to changes in their structure and function .
Biochemical Pathways
The exact biochemical pathways affected by ethylenebismaleimide can vary depending on the proteins it interacts with. It’s commonly used to explore and characterize protein structure (ie, oligomerization) or protein interactions . The relative success of ethylenebismaleimide in forming crosslinks between sites in a protein oligomer or interaction can assist in determining intra- and intermolecular distances .
Pharmacokinetics
It’s known that the compound is water-insoluble and should be dissolved first in dmf or dmso before adding to aqueous reaction buffers .
Result of Action
The molecular and cellular effects of ethylenebismaleimide’s action depend on the specific proteins it crosslinks. By altering protein structure and function, it can influence various biological processes. For instance, it’s used in research to study protein-protein interactions and protein conformation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethylenebismaleimide. For example, it’s sensitive to moisture and should be stored in a desiccated condition . It’s also a combustible substance and should be kept away from open flames and high temperatures . Proper safety measures, such as wearing protective eyewear, gloves, and respiratory equipment, should be taken when handling this compound .
生化分析
Biochemical Properties
Ethylenebismaleimide plays a crucial role in biochemical reactions, particularly in protein structure exploration and characterization . It interacts with enzymes, proteins, and other biomolecules that contain sulfhydryl groups, forming crosslinks between these sites . The nature of these interactions is primarily covalent bonding, which is strong and specific .
Cellular Effects
The effects of Ethylenebismaleimide on cells and cellular processes are primarily related to its role as a crosslinker. By forming crosslinks between sulfhydryl groups in proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the proteins involved and the cellular context.
Molecular Mechanism
At the molecular level, Ethylenebismaleimide exerts its effects through its maleimide groups, which can react with sulfhydryl groups in proteins to form covalent bonds . This can lead to changes in protein conformation, enzyme inhibition or activation, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylenebismaleimide can change over time. It is sensitive to moisture, and it is recommended to make fresh solutions for each use . Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific experimental conditions and the proteins being targeted.
Metabolic Pathways
Ethylenebismaleimide is not typically involved in metabolic pathways as it is a synthetic compound used in laboratory settings. It can influence metabolic pathways indirectly through its effects on proteins that play roles in these pathways .
Subcellular Localization
The subcellular localization of Ethylenebismaleimide would depend on the proteins it is interacting with. As it can react with any protein that contains a sulfhydryl group, it could potentially be found in any subcellular compartment where such proteins are present .
准备方法
Synthetic Routes and Reaction Conditions: Ethylenebismaleimide can be synthesized through the reaction of maleic anhydride with ethylenediamine. The reaction typically involves the following steps:
Formation of Maleamic Acid: Maleic anhydride reacts with ethylenediamine to form maleamic acid.
Cyclization: The maleamic acid undergoes cyclization to form the imide ring, resulting in the formation of ethylenebismaleimide.
Industrial Production Methods: In industrial settings, the production of ethylenebismaleimide involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
化学反应分析
Types of Reactions: Ethylenebismaleimide primarily undergoes reactions with sulfhydryl groups (-SH) due to its maleimide groups. The key reactions include:
Conjugation Reactions: Ethylenebismaleimide reacts with sulfhydryl groups to form stable thioether bonds.
Crosslinking Reactions: It can crosslink proteins or other molecules containing sulfhydryl groups, forming covalent bonds between them.
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.
Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity.
Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, which are useful for studying protein-protein interactions and structural biology .
相似化合物的比较
N,N′-Methylenebismaleimide: Similar in structure but with a methylene bridge instead of an ethylene bridge.
N,N′-Hexamethylenebismaleimide: Contains a hexamethylene bridge, providing different spatial properties.
N,N′-Phenylenebismaleimide: Features a phenylene bridge, offering unique electronic and steric characteristics.
Uniqueness of Ethylenebismaleimide: Ethylenebismaleimide is unique due to its short ethylene bridge, which allows for close proximity crosslinking. This property makes it particularly useful for studying protein interactions at short distances and for applications requiring high precision .
属性
IUPAC Name |
1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLCKVOVCZYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285229 | |
| Record name | Ethylenebismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5132-30-9 | |
| Record name | Ethylenebismaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylenebismaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(maleimido)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)






![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)



![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)
![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14115.png)
